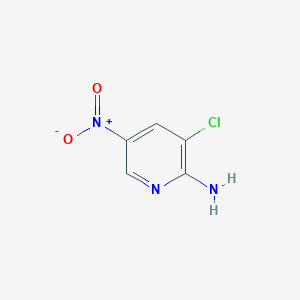
2-Amino-3-Chloro-5-Nitropyridine
Overview
Description
BIIB-513 is a selective inhibitor of the sodium-hydrogen exchanger-1 (NHE-1), which is a benzoylguanidine derivative of the clinically employed diuretic amiloride . This compound has been studied for its potential cardioprotective effects, particularly in reducing arrhythmias and myocardial infarct size during ischemia and reperfusion .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-amino-3-chloro-5-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been synthesized from 4-aminopyridine and 3-nitropyridine, suggesting that these compounds may play a role in the synthesis of other complex molecules .
Pharmacokinetics
Its molecular weight (17356 g/mol) and melting point (193-197 °C) have been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to ensure adequate ventilation when handling this compound to avoid dust formation .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines can participate in various biochemical reactions
Cellular Effects
Nitropyridines have been shown to have effects on various types of cells
Molecular Mechanism
Nitropyridines are known to undergo a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution
Chemical Reactions Analysis
BIIB-513 primarily undergoes reactions related to its function as an NHE-1 inhibitor. It does not significantly participate in oxidation, reduction, or substitution reactions under physiological conditions . The compound is stable and does not readily degrade or react with common reagents used in laboratory settings .
Scientific Research Applications
BIIB-513 has been extensively studied for its cardioprotective properties. It has shown efficacy in reducing ischemia-induced arrhythmias and myocardial infarction in animal models . The compound has also been investigated for its potential to inhibit platelet aggregation and reduce thrombus formation . Additionally, BIIB-513 has applications in studying the role of NHE-1 in various physiological and pathological processes, including cardiac cell injury and intracellular pH regulation .
Comparison with Similar Compounds
BIIB-513 is similar to other benzoylguanidine derivatives, such as EMD 85131 . Both compounds are selective NHE-1 inhibitors and have shown cardioprotective effects in preclinical studies . BIIB-513 is unique in its specific molecular structure, which confers higher potency and selectivity compared to other NHE-1 inhibitors . Other similar compounds include amiloride and its derivatives, which also inhibit NHE-1 but with lower selectivity and potency .
Properties
IUPAC Name |
3-chloro-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPFLVIBWRFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597171 | |
| Record name | 3-Chloro-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22353-35-1 | |
| Record name | 3-Chloro-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


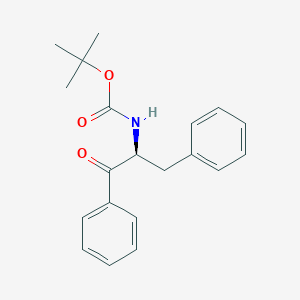
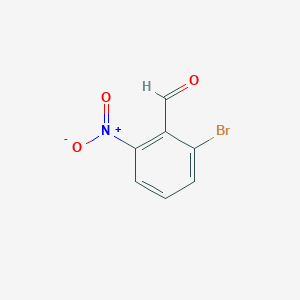

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)
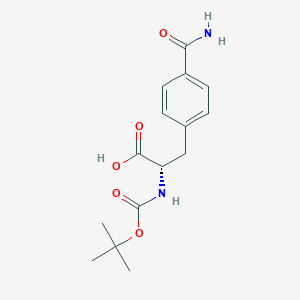




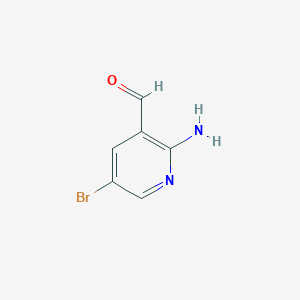


![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

